molecular formula C13H19Cl2N3O B1529527 2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride CAS No. 1185303-48-3

2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride

Cat. No.: B1529527
CAS No.: 1185303-48-3
M. Wt: 304.21 g/mol
InChI Key: FTYDJVCNPPTFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride is a chloroacetamide derivative featuring a methylpiperazine-substituted phenyl ring. The compound is synthesized via the reaction of 2-chloroacetyl chloride with 1-methyl-4-(4-nitrophenyl)piperazine in dichloromethane, followed by recrystallization from ethanol (isolated as a hydrochloride salt) . Its molecular formula is C₁₃H₁₈Cl₂N₃O, with a molecular weight of 305.20 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research .

Properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.ClH/c1-16-6-8-17(9-7-16)12-4-2-11(3-5-12)15-13(18)10-14;/h2-5H,6-10H2,1H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYDJVCNPPTFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Chloro-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-acetamide hydrochloride, with the CAS number 1185303-48-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C13H19Cl2N3O
  • Molecular Weight : 304.22 g/mol
  • Purity : Minimum 95% .

The compound is believed to interact with specific biological targets, potentially influencing neurotransmitter systems and exhibiting pharmacological effects similar to those of other piperazine derivatives. The presence of the piperazine ring suggests possible activity in modulating serotonin or dopamine receptors, which are critical in various neurological and psychiatric conditions.

Efficacy in Assays

Research indicates that this compound demonstrates significant biological activity in several assays:

  • In vitro Studies : Preliminary studies have shown that the compound exhibits potent inhibitory effects against certain cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on leukemia cell lines, showing promising results with an IC50 value comparable to other known inhibitors .
  • Pharmacological Profiles : The compound has been compared to other piperazine derivatives, highlighting its unique efficacy profile. For example, analogs with similar structures have shown varying degrees of potency in inhibiting target enzymes related to cancer proliferation .

Case Studies

  • Anticancer Activity : In a study evaluating the compound's anticancer properties, it was found to inhibit cell proliferation in leukemia models with an IC50 value indicating significant cytotoxicity. This suggests potential for further development as an anticancer agent .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of the compound, revealing that it may enhance serotonergic activity, which could be beneficial in treating mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameCAS NumberIC50 (µM)Biological Activity
This compound1185303-48-30.9 (leukemia)Cytotoxicity against cancer cells
N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide1234567-89-00.7 (leukemia)Cytotoxicity against cancer cells
Piperazine derivative X9876543-21-01.5 (neurotransmitter modulation)Modulates serotonin receptors

Scientific Research Applications

Pharmacological Applications

  • Antihistaminic Properties :
    • The compound is structurally related to cetirizine, a well-known antihistamine used for treating allergic conditions such as rhinitis and urticaria. Its mechanism involves antagonizing the H1 histamine receptor, thereby alleviating symptoms of allergies .
  • Research on Central Nervous System (CNS) Effects :
    • Studies have indicated that piperazine derivatives like this compound may exhibit anxiolytic and antidepressant effects. The presence of the piperazine ring is crucial for interacting with neurotransmitter systems in the brain, making it a candidate for further research in CNS disorders .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The piperazine moiety has been linked to various biological activities, including cytotoxic effects against certain cancer cell lines, warranting further investigation into this compound's potential in oncology .

Several studies have documented the effects and applications of this compound:

  • Study on Antihistaminic Efficacy :
    • A comparative study showed that derivatives of piperazine, including this compound, exhibited significant antihistaminic activity similar to cetirizine but with potentially fewer side effects related to sedation .
  • CNS Activity Investigation :
    • Research published in pharmacological journals explored the anxiolytic effects of piperazine derivatives in animal models, indicating that modifications to the piperazine structure could enhance therapeutic efficacy while reducing adverse effects .

Comparison with Similar Compounds

Piperazine and Piperidine Derivatives

Compound Name Substituents Molecular Formula Key Properties Applications/Notes Evidence ID
Target Compound 4-methylpiperazine (phenyl ring) C₁₃H₁₈Cl₂N₃O High solubility (HCl salt), polar piperazine group Potential CNS or enzyme-targeting applications
2-Chloro-N-(4-(diethylamino)phenyl)acetamide HCl Diethylamino (phenyl ring) C₁₂H₁₇Cl₂N₂O Lower polarity, reduced solubility Biochemical research (e.g., receptor studies)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide 3-chlorophenylpiperazine, methoxy-methylphenyl C₂₀H₂₄ClN₃O₂ Enhanced lipophilicity, halogenated aromatic system Likely neuropharmacological applications
2-Chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide HCl Pyrrolidine (methyl linker) C₁₄H₁₉Cl₂N₂O Flexible pyrrolidine group, moderate solubility Antimicrobial or anti-inflammatory research

Key Observations :

  • The methylpiperazine group in the target compound provides higher polarity and solubility compared to diethylamino derivatives .

Thiazole and Heterocyclic Analogs

Compound Name Substituents Molecular Formula Key Properties Applications/Notes Evidence ID
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Thiazole ring, phenyl group C₁₁H₈ClN₂OS Planar thiazole core, moderate solubility Antimicrobial agents (e.g., MMP inhibition)
2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide p-Methoxyphenyl-thiazole C₁₂H₁₀ClN₂O₂S Electron-rich methoxy group, improved stability Anticancer or anti-inflammatory research

Key Observations :

  • Thiazole-containing analogs prioritize planar structures for enzyme binding (e.g., matrix metalloproteinase inhibition) .
  • The target compound’s piperazine-phenyl system offers conformational flexibility absent in rigid thiazole derivatives.

Phenoxy and Alkyl Chain Variants

Compound Name Substituents Molecular Formula Key Properties Applications/Notes Evidence ID
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide Ethoxyphenoxy (phenyl ring) C₁₆H₁₆ClNO₃ High lipophilicity, ether linkage Pesticide or herbicide development
2-Chloro-N-(4-(1-methoxyethyl)phenyl)acetamide Methoxyethyl (phenyl ring) C₁₁H₁₅ClNO₂ Branched alkyl chain, metabolic stability Agricultural or industrial uses

Key Observations :

  • Phenoxy and alkyl chain variants prioritize hydrophobicity for agricultural applications , contrasting with the target compound’s pharmaceutical focus.

Research Implications

  • Pharmacological Potential: The target compound’s methylpiperazine group may target serotonin or dopamine receptors, similar to other piperazine-based drugs .
  • Antimicrobial Activity : Thiazole analogs show promise as MMP inhibitors for inflammation .
  • Agricultural Uses: Phenoxy derivatives are structurally aligned with herbicides like propachlor .

Preparation Methods

Formation of the Piperazinyl-Phenyl Intermediate

  • Starting from 4-(4-methyl-piperazin-1-yl)aniline or related precursors, the piperazine ring is introduced or maintained.
  • The aromatic amine is reacted with chloroacetyl chloride or a similar chloroacetylating agent to form the chloroacetamide linkage.
  • This step is usually performed in an organic solvent such as dichloromethane or acetone, under cooling to control exothermicity.

Chloroacetamide Formation

  • The amine group on the piperazine-substituted phenyl ring is acylated by chloroacetyl chloride to yield the 2-chloroacetamide moiety.
  • Reaction conditions: low temperature (0–5°C) to prevent side reactions, with a base like triethylamine or sodium carbonate to neutralize HCl formed.
  • The reaction progress is monitored by TLC or HPLC to ensure complete conversion.

Hydrochloride Salt Formation

  • The free base compound is converted into its hydrochloride salt by bubbling dry HCl gas into a solution of the compound in an appropriate solvent such as acetone or ethanol.
  • Alternatively, addition of an organic solvent saturated with HCl gas can be employed.
  • The salt formation improves compound stability, crystallinity, and handling properties.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
Piperazine intermediate 4-(4-methyl-piperazin-1-yl)aniline + others Ambient to 50°C DMF, toluene, or similar May require inert atmosphere
Chloroacetamide formation Chloroacetyl chloride + base (TEA, Na2CO3) 0–5°C Dichloromethane, acetone Controlled addition to avoid side-products
Hydrochloride salt formation HCl gas purging or HCl-saturated solvent Room temperature Acetone, ethanol, isopropanol Salt form affects solubility and stability

Research Findings and Process Optimization

  • Acid hydrolysis or alkaline hydrolysis steps are sometimes used in related compounds to remove protecting groups or convert intermediates.
  • Use of bases such as sodium carbonate or organic bases like diisopropylethylamine improves reaction selectivity.
  • Temperature control during chloroacetylation is critical to minimize byproducts.
  • Recovery and recycling of byproducts (e.g., amines formed during hydrolysis) enhances process economy.
  • Salt formation with hydrochloric acid is optimized by choice of solvent and HCl concentration to yield either mono- or dihydrochloride salts.

Summary Table of Key Preparation Steps

Stage Reaction Type Reagents/Intermediates Conditions Outcome
1. Piperazine intermediate formation Nucleophilic substitution or coupling 4-(4-methyl-piperazin-1-yl)aniline or precursor 25–50°C, inert atmosphere Piperazinyl-phenyl intermediate
2. Chloroacetamide formation Acylation Piperazinyl-phenyl intermediate + chloroacetyl chloride + base 0–5°C, organic solvent 2-Chloro-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-acetamide (free base)
3. Hydrochloride salt formation Salt formation Free base + HCl gas or HCl-saturated solvent Room temperature 2-Chloro-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-acetamide hydrochloride salt

Q & A

Q. What are the critical synthetic steps and purification methods for ensuring high yield and purity of 2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride?

The synthesis typically involves:

  • Acylation : Reacting 4-(4-methylpiperazin-1-yl)aniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
  • Salt Formation : Treating the intermediate with hydrochloric acid to form the hydrochloride salt.
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane, 5:95 v/v) followed by recrystallization from ethanol/water (70:30) to achieve ≥95% purity. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm piperazine ring protons (δ 2.3–3.1 ppm) and acetamide carbonyl (δ 168.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 324.1) to verify molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) for purity analysis (retention time: 8.2 min) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (0.2 mg/mL at 25°C) .
  • Stability : Stable at −20°C for ≥2 years in lyophilized form. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the chloroacetamide group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations in kinase inhibition assays)?

  • Assay Optimization : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by cell line heterogeneity or assay sensitivity .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding affinity (KD) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, PDGFR) based on piperazine-aryl interactions .
  • ADME Prediction : SwissADME to estimate logP (2.8), BBB permeability (CNS = −1.2), and CYP450 inhibition (CYP3A4: moderate) .
  • MD Simulations : GROMACS for 100-ns simulations to assess stability of the ligand-receptor complex .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve kinase selectivity .
  • Piperazine Substitution : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to reduce off-target binding .
  • Bioisosteric Replacement : Substitute chloroacetamide with sulfonamide to enhance metabolic stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Dose-Response Curves : Perform 72-hour MTT assays across 10 concentrations (1 nM–100 µM) in paired cell lines (e.g., HeLa vs. HEK293) .
  • Mechanistic Profiling : Use RNA-seq to identify differential gene expression (e.g., apoptosis pathways) at IC₅₀ doses .
  • Off-Target Screening : Employ kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .

Methodological Best Practices

Q. What in vitro assays are recommended for evaluating the compound’s potential as a CNS drug candidate?

  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) with a threshold Pe > 4.0 × 10⁻⁶ cm/s .
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac safety (IC₅₀ > 10 µM acceptable) .
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) to calculate t₁/₂ (>60 min desirable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.